tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate is a complex organic compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate typically involves multiple steps, starting from readily available precursors. . The final step involves the protection of the amino group with a tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of inert atmospheres, controlled temperatures, and specific catalysts to facilitate the desired transformations. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow chemistry may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other substituents.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
Tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structure.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism by which tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound shares the bicyclo[1.1.1]pentane core but lacks the trifluoromethyl group.
Tert-butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamate: Similar structure with an ethynyl group instead of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in drug discovery and materials science, where such characteristics are highly desirable.
Properties
Molecular Formula |
C12H18F3NO2 |
---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate |
InChI |
InChI=1S/C12H18F3NO2/c1-9(2,3)18-8(17)7(16)10-4-11(5-10,6-10)12(13,14)15/h7H,4-6,16H2,1-3H3/t7-,10?,11?/m0/s1 |
InChI Key |
VEPGRKBSZKOUHZ-ARTQYDKTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](C12CC(C1)(C2)C(F)(F)F)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C12CC(C1)(C2)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.